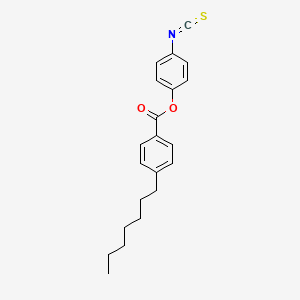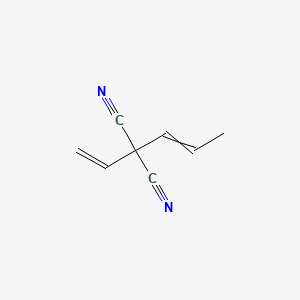![molecular formula C14H12Cl2O B14359140 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene CAS No. 93535-56-9](/img/structure/B14359140.png)
1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene is an organic compound belonging to the class of chlorinated aromatic compounds It features a benzene ring substituted with a chlorine atom and a methoxymethyl group attached to a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene typically involves the reaction of 1-chloro-2-methylbenzene with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxymethyl group is introduced through the reaction of the intermediate with methanol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Phenolic Derivatives: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Formed through oxidation.
Cyclohexane Derivatives: Formed through reduction.
Applications De Recherche Scientifique
1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene involves its interaction with nucleophiles, leading to the formation of substitution products. The presence of electron-withdrawing chlorine atoms enhances the reactivity of the compound towards nucleophilic attack. The methoxymethyl group can also participate in various chemical transformations, contributing to the compound’s versatility .
Comparaison Avec Des Composés Similaires
1-Chloro-2-ethynylbenzene: A chlorinated benzene derivative used in the synthesis of isoxazole compounds.
1-Chloro-4-(phenylethynyl)benzene: An internal alkyne used in the preparation of naphthalene derivatives.
4-Chlorobenzyl chloride: A chlorinated benzene derivative used as an intermediate in organic synthesis.
Uniqueness: 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The combination of chlorine atoms and a methoxymethyl group provides a versatile platform for various chemical transformations and applications in different fields.
Propriétés
Numéro CAS |
93535-56-9 |
|---|---|
Formule moléculaire |
C14H12Cl2O |
Poids moléculaire |
267.1 g/mol |
Nom IUPAC |
1-chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene |
InChI |
InChI=1S/C14H12Cl2O/c1-17-14(10-6-8-11(15)9-7-10)12-4-2-3-5-13(12)16/h2-9,14H,1H3 |
Clé InChI |
OPPDUVOWKCUPTO-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


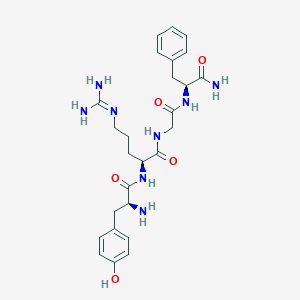


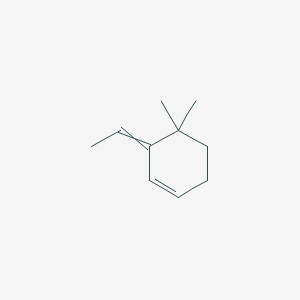

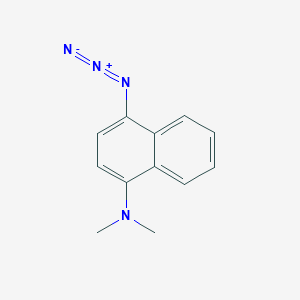
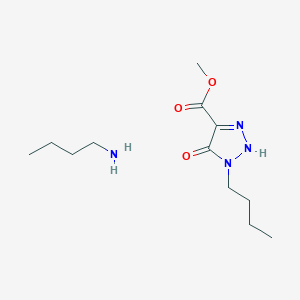

![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
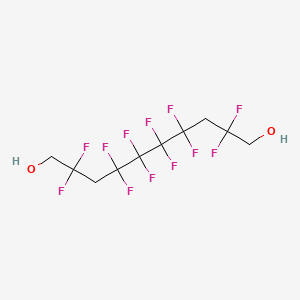
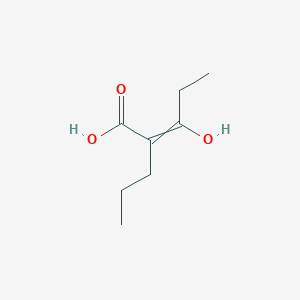
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
